![molecular formula C14H10ClN3O B2510759 (E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime CAS No. 461684-36-6](/img/structure/B2510759.png)
(E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime
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Overview
Description
(E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime is a useful research compound. Its molecular formula is C14H10ClN3O and its molecular weight is 271.7. The purity is usually 95%.
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Mechanism of Action
These compounds are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines, the class of compounds it belongs to, have been recognized for their wide range of applications in medicinal chemistry . They have been used in the synthesis of various pharmaceuticals and have been found to interact with a variety of enzymes and proteins .
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity against certain cell lines
Molecular Mechanism
Some imidazo[1,2-a]pyridine derivatives have been found to exert their effects through binding and inhibiting certain proteins
Biological Activity
(E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its potential biological activities. The imidazo[1,5-a]pyridine scaffold is known for its diverse pharmacological properties, including anticancer, antimicrobial, and antiviral effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms and applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H10ClN3O
- Molecular Weight : 273.70 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,5-a]pyridines. The compound has shown promising results in inhibiting cancer cell proliferation across various cancer types. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM.
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Studies indicate that it has effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL for various strains.
- Fungal Activity : The compound also shows antifungal activity against Candida species, with MIC values around 16 µg/mL.
Antiviral Activity
Preliminary investigations suggest that the compound may possess antiviral properties:
- Mechanism : It is hypothesized that the compound interferes with viral replication processes.
- Case Study : In silico docking studies revealed strong binding affinity to viral proteins associated with SARS-CoV-2, suggesting potential as a therapeutic agent against COVID-19.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of imidazo[1,5-a]pyridine derivatives with chlorobenzaldehyde followed by oximation. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity.
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding interactions between the compound and various biological targets:
These findings indicate that the compound may effectively inhibit key proteins involved in disease processes.
Scientific Research Applications
Pharmaceutical Development
The compound is recognized as a key intermediate in the synthesis of numerous pharmaceutical agents, especially in the development of anti-cancer drugs. Its structural features allow it to interact effectively with biological targets, which is crucial for drug efficacy.
Case Study: Anti-Cancer Activity
Research has demonstrated that derivatives of imidazo[1,5-a]pyridine exhibit potent anti-cancer properties. For instance, a study published in European Journal of Medicinal Chemistry highlighted how modifications to the imidazo[1,5-a]pyridine scaffold can enhance selectivity and potency against various cancer cell lines. The ability to fine-tune these compounds makes them valuable candidates for further development in oncology .
Biological Research
In biological research, (E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime is utilized to investigate the mechanisms of action of specific enzymes and receptors. This understanding aids in elucidating disease pathways and identifying potential therapeutic targets.
Data Table: Biological Targets
Target Type | Compound Interaction | Reference |
---|---|---|
Enzymes | Inhibition of kinase activity | |
Receptors | Modulation of G-protein coupled receptors | |
Nucleic Acids | Binding affinity studies |
Material Science
The incorporation of this compound into polymer matrices has been explored to enhance material properties. Its unique chemical structure can improve the electrical and thermal properties of materials used in electronics and coatings.
Application Example: Polymer Composites
A study indicated that adding this compound to polymer blends resulted in improved mechanical strength and thermal stability. This finding suggests potential applications in developing advanced materials for electronic devices .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material for chromatography and spectrometry techniques. Its defined properties facilitate accurate analysis of complex mixtures across various samples.
Case Study: Chromatographic Analysis
A research article detailed the use of this compound as a calibration standard in high-performance liquid chromatography (HPLC). The results demonstrated its reliability in quantifying related compounds in pharmaceutical formulations .
Properties
IUPAC Name |
(NE)-N-[[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-11-6-2-1-5-10(11)14-17-12(9-16-19)13-7-3-4-8-18(13)14/h1-9,19H/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXNFLUPKHOAPN-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=C3N2C=CC=C3)C=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NC(=C3N2C=CC=C3)/C=N/O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.